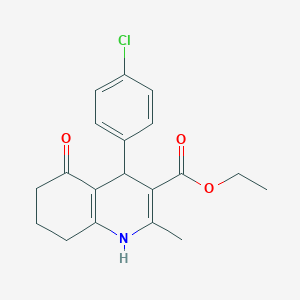

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. This compound is synthesized via Hantzsch condensation, yielding 80% as a yellow solid (). Its structure is confirmed through spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR, IR, and MS), common for analogs in this class ().

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-3-24-19(23)16-11(2)21-14-5-4-6-15(22)18(14)17(16)12-7-9-13(20)10-8-12/h7-10,17,21H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDAYAKSSKFTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and efficiency, as well as employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation or nitric acid for nitration.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Basic Information

- Chemical Formula : C15H16ClN2O3

- Molecular Weight : 293.75 g/mol

- CAS Number : 329700-15-4

Structural Characteristics

The compound features a hexahydroquinoline core with a carboxylate functional group, which contributes to its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo has been tested against various bacterial strains and shows promising results in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic uses in inflammatory diseases .

Pesticidal Activity

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo has been investigated for its pesticidal properties. It exhibits insecticidal activity against common agricultural pests.

| Pest Species | Mortality Rate (%) | Exposure Time (days) |

|---|---|---|

| Aphis gossypii | 85 | 3 |

| Spodoptera frugiperda | 78 | 3 |

Research Findings : A field trial conducted in Brazil demonstrated that applying this compound as a foliar spray significantly reduced pest populations compared to untreated controls .

Polymer Chemistry

The compound's unique structure allows it to be used as a monomer in the synthesis of polymers with specific properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.

Table: Properties of Polymers with Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo

| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Polyethylene | 25 | 260 |

| Polystyrene | 30 | 280 |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- P-Glycoprotein Inhibition : B6, a pyridinylmethyl ester analog, shows moderate activity, suggesting ester group modifications influence target binding .

- Anticancer Potential: Derivatives with 4-chlorophenyl and methoxyphenyl groups (8h) exhibit notable cytotoxicity, highlighting synergistic effects of substituents .

Physicochemical Properties

Key Observations :

- Solubility: Amino-substituted derivatives (5a) likely exhibit improved aqueous solubility due to hydrogen bonding, whereas methoxy and chloro groups enhance lipophilicity .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 293.75 g/mol. The structure features a hexahydroquinoline core substituted with an ethyl ester and a chlorophenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClNO3 |

| Molecular Weight | 293.75 g/mol |

| Purity | >90% |

Antitumor Activity

Recent studies have indicated that derivatives of the hexahydroquinoline structure exhibit notable antitumor effects. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antibacterial Properties

Research has also shown that this compound possesses antibacterial activity against a range of pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Anti-HIV Activity

In vitro studies have suggested that hexahydroquinoline derivatives can inhibit HIV replication. This activity is hypothesized to stem from their ability to interfere with viral entry or replication processes within host cells .

The biological activities of this compound are likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Modulation of Ion Channels : Similar compounds have been shown to affect calcium-activated potassium channels, which play a role in cellular signaling and homeostasis .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antitumor | Apoptosis induction | |

| Antibacterial | Disruption of cell wall synthesis | |

| Anti-HIV | Inhibition of viral replication |

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of several hexahydroquinoline derivatives. Results indicated that compounds with similar structures to ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antibacterial Testing

In another investigation focusing on antibacterial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at low concentrations, supporting its candidacy for development into a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized for academic research?

- Methodology : The synthesis typically involves a multi-step process:

Condensation : React 4-chlorobenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst (e.g., acetic acid) to form an enamine intermediate .

Cyclization : Treat the intermediate with cyclohexanone derivatives under reflux conditions to form the hexahydroquinoline core. Optimize solvent choice (e.g., ethanol vs. toluene) and temperature (80–120°C) to improve yields .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and HPLC (>95% purity recommended for pharmacological studies) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in the hexahydroquinoline core .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, crystallographic data in revealed intramolecular C–H···O interactions stabilizing the bicyclic system .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and ester (C–O, ~1250 cm) functional groups .

Q. What in vitro bioactivity screening strategies are recommended for preliminary pharmacological assessment?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods. Compare with positive controls (e.g., ciprofloxacin) .

- Enzyme Modulation : Evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays. IC values <10 µM suggest therapeutic potential .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., varying IC values)?

- Methodology :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time.

- Purity Validation : Use HPLC-MS to confirm compound integrity; impurities >5% can skew results .

- Structural Analog Comparison : Compare activity with analogs (e.g., dichlorophenyl vs. methoxyphenyl derivatives) to identify substituent effects on potency .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

- Methodology :

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Modify the ester group (e.g., ethyl to glycine ester) for better hydrolytic stability .

- Formulation Studies : Develop nanoemulsions or liposomes to improve bioavailability and reduce hepatic first-pass metabolism .

Q. How do computational modeling approaches enhance understanding of structure-activity relationships (SAR)?

- Methodology :

- Molecular Docking : Simulate binding to COX-2 or AChE active sites using AutoDock Vina. High docking scores correlate with experimental IC values .

- QSAR Modeling : Use Gaussian-based DFT calculations to predict electronic effects (e.g., Cl substituent’s electron-withdrawing impact on reactivity) .

- MD Simulations : Analyze conformational stability in lipid bilayers to optimize pharmacokinetic properties .

Q. What advanced analytical workflows address spectral data discrepancies (e.g., unexpected H NMR splitting patterns)?

- Methodology :

- Dynamic NMR : Perform variable-temperature H NMR to detect rotational barriers in the hexahydroquinoline ring .

- Crystallography-Guided Refinement : Compare experimental X-ray data with predicted spectra (Mercury CSD) to resolve stereochemical ambiguities .

- Isotopic Labeling : Synthesize C-labeled analogs to confirm signal assignments in crowded spectral regions .

Q. How can regiochemical outcomes in electrophilic substitution reactions be systematically evaluated?

- Methodology :

- LC-MS Monitoring : Track reaction intermediates in real-time to identify kinetic vs. thermodynamic control pathways .

- DFT-Based Prediction : Calculate Fukui indices to predict electrophilic attack sites on the dichlorophenyl ring .

- Isotope Effects : Use H-labeled substrates to study directing group influences on substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.